molecular formula C6H3BrClNaO B12667909 Phenol, 4-bromo-2-chloro-, sodium salt CAS No. 56308-98-6

Phenol, 4-bromo-2-chloro-, sodium salt

Cat. No.: B12667909
CAS No.: 56308-98-6
M. Wt: 229.43 g/mol
InChI Key: ZHXDBHBPUPQANP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-bromo-2-chloro-, sodium salt is an organic compound with the molecular formula C6H3BrClNaO. It is a derivative of phenol where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively, and the hydroxyl group is deprotonated to form a sodium salt. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-bromo-2-chloro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the bromination and chlorination of phenol, followed by the neutralization of the resulting compound with sodium hydroxide to form the sodium salt. The reaction conditions typically include the use of bromine and chlorine as halogenating agents, and the reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-chloro-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Scientific Research Applications

Phenol, 4-bromo-2-chloro-, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-chloro-, sodium salt involves its interaction with nucleophiles and electrophiles. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-bromo-4-chloro-: Similar in structure but with different positions of bromine and chlorine atoms.

    Phenol, 4-chloro-2-bromo-: Another isomer with reversed positions of halogen atoms.

    Phenol, 4-bromo-2-fluoro-: Substituted with fluorine instead of chlorine.

Uniqueness

Phenol, 4-bromo-2-chloro-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms in specific positions on the benzene ring makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

56308-98-6

Molecular Formula

C6H3BrClNaO

Molecular Weight

229.43 g/mol

IUPAC Name

sodium;4-bromo-2-chlorophenolate

InChI

InChI=1S/C6H4BrClO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1

InChI Key

ZHXDBHBPUPQANP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.